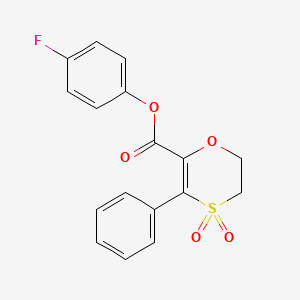![molecular formula C19H15BrN2O3 B15106133 1,3-benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B15106133.png)
1,3-benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic compound that features a benzodioxole ring fused with a brominated tetrahydropyridoindole structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with disubstituted halomethanes.
Bromination: The benzodioxole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).
Indole Formation: The brominated benzodioxole is then coupled with an appropriate indole precursor through a Pd-catalyzed C-N cross-coupling reaction.
Final Coupling: The resulting intermediate is then coupled with a pyridoindole derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
1,3-benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly against prostate, pancreatic, and acute lymphoblastic leukemia cell lines.
Biological Studies: The compound is used to study the effects of indole derivatives on cell cycle arrest and apoptosis in cancer cells.
Chemical Biology: It serves as a template for designing new molecules with enhanced biological activity.
Mecanismo De Acción
The mechanism of action of 1,3-benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with microtubules and tubulin proteins. The compound modulates microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells . This action is similar to other microtubule-targeting agents used in cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share a similar core structure and have been studied for their anticancer properties.
6-bromobenzo[d][1,3]dioxol-5-yl)methanamine: Another brominated benzodioxole derivative with potential biological activity.
Uniqueness
1,3-benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is unique due to its specific combination of a benzodioxole ring with a brominated tetrahydropyridoindole structure, which imparts distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C19H15BrN2O3 |
|---|---|
Peso molecular |
399.2 g/mol |
Nombre IUPAC |
1,3-benzodioxol-5-yl-(6-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C19H15BrN2O3/c20-14-3-1-2-12-13-9-22(7-6-15(13)21-18(12)14)19(23)11-4-5-16-17(8-11)25-10-24-16/h1-5,8,21H,6-7,9-10H2 |
Clave InChI |
YIFAYHWMBAUGTJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1NC3=C2C=CC=C3Br)C(=O)C4=CC5=C(C=C4)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15106058.png)
![Ethyl 1-{[2-(acetylamino)-1,3-benzothiazol-6-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B15106063.png)
![N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}pyridine-4-carboxamide](/img/structure/B15106071.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-ethoxyaniline](/img/structure/B15106078.png)
![4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B15106079.png)
![N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide](/img/structure/B15106087.png)
![N,N-dimethyl-3-(4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide](/img/structure/B15106092.png)

![9-[(2-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B15106097.png)
![4-[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperazine-1-carbaldehyde](/img/structure/B15106108.png)
![1-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)piperidine-4-carboxylic acid](/img/structure/B15106109.png)
![(2E)-1-[4-(9H-purin-6-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B15106124.png)
![5-Benzothiazolecarboxamide,n-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B15106128.png)
